molecular formula C5H2ClFN4 B1412775 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1417360-98-5

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1412775
CAS No.: 1417360-98-5
M. Wt: 172.55 g/mol
InChI Key: WZWNRXNBVVIZLN-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClFN4. It is part of the triazolopyrimidine family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its normal function and leading to cell cycle arrest.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound induces apoptosis by disrupting the cell cycle and promoting programmed cell death . Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2, as mentioned earlier. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its activity and leading to cell cycle arrest . Furthermore, this compound may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its biological activity. In vitro studies have shown that this compound remains stable under refrigerated conditions, maintaining its purity and efficacy . Long-term exposure to environmental factors such as light and heat may lead to degradation, reducing its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can influence cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with fluorinating agents . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
  • 8-Bromo-5-chloro-3-phenyl[1,2,4]triazolo[4,3-c]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique combination of chlorine and fluorine atoms, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

5-chloro-8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWNRXNBVVIZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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